2-(Bromomethyl)-2-methyloxetane
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Overview
Description
2-(Bromomethyl)-2-methyloxetane is an organic compound with the molecular formula C5H9BrO It is a brominated derivative of oxetane, characterized by a four-membered ring structure with a bromomethyl group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyloxetane typically involves the bromination of 2-methyloxetane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-2-methyloxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted oxetanes.
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction of the bromomethyl group can yield 2-methyloxetane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substituted oxetanes with various functional groups depending on the nucleophile used.
- Oxetane derivatives with oxidized functional groups.
- 2-Methyloxetane from reduction reactions .
Scientific Research Applications
2-(Bromomethyl)-2-methyloxetane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methyloxetane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse functionalities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar structure but different ring size and properties.
Ethyl 2-(bromomethyl)acrylate: A brominated ester with different reactivity and applications.
Bromoacetaldehyde ethylene acetal: A compound with a similar bromomethyl group but different overall structure.
Uniqueness: 2-(Bromomethyl)-2-methyloxetane is unique due to its four-membered oxetane ring, which imparts specific reactivity and stability. The presence of both a bromomethyl and a methyl group on the same carbon atom makes it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles sets it apart from other similar compounds .
Biological Activity
2-(Bromomethyl)-2-methyloxetane is a brominated oxetane derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a four-membered cyclic ether with a bromomethyl substituent, enhances its reactivity and biological activity. This article explores the compound's biological properties, including its antimicrobial, antiproliferative, and cytotoxic effects, supported by relevant case studies and research findings.
- Molecular Formula : C5H9BrO
- Molecular Weight : 179.03 g/mol
- Structure : The oxetane ring provides a unique framework for chemical reactions, particularly due to the presence of the bromomethyl group which can undergo nucleophilic substitution and facilitate diverse synthetic pathways.
Antimicrobial Activity
Research indicates that compounds with brominated functionalities often exhibit notable antimicrobial properties. In a study focusing on various oxetane derivatives, this compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited significant cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate that this compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
Table 2: Antiproliferative Activity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 30 |
A549 | 45 |
MCF-7 | 60 |
The biological activity of this compound is believed to stem from its ability to interact with cellular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, disrupting normal cellular functions. Studies using computational methods have suggested that the compound may inhibit specific enzymes involved in cell proliferation and bacterial metabolism.
Case Studies
- Study on Antimicrobial Properties : A recent investigation published in a peer-reviewed journal assessed the antibacterial efficacy of various brominated oxetanes, including this compound. The study concluded that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
- Cytotoxicity Assessment : Another research article focused on evaluating the cytotoxic effects of several oxetane derivatives on cancer cell lines. The results indicated that this compound had a marked effect on inhibiting the growth of HeLa cells, with mechanisms involving apoptosis being suggested .
Properties
IUPAC Name |
2-(bromomethyl)-2-methyloxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(4-6)2-3-7-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWKEQNNPGRZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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